molecular formula C6H6N2O3 B13678478 (6-Nitropyridin-3-yl)methanol

(6-Nitropyridin-3-yl)methanol

Cat. No.: B13678478
M. Wt: 154.12 g/mol
InChI Key: ZKJZLPFLGSLEQD-UHFFFAOYSA-N
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Description

(6-Nitropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by a nitro group (-NO2) at the 6th position and a hydroxymethyl group (-CH2OH) at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitropyridin-3-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and functional group transformation. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group is then migrated from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (6-Nitropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (6-Nitropyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications .

Mechanism of Action

The mechanism of action of (6-Nitropyridin-3-yl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: (6-Nitropyridin-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

(6-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJZLPFLGSLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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